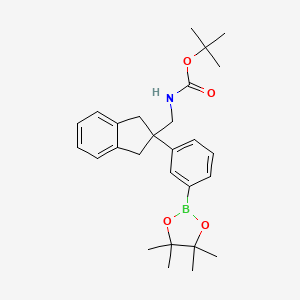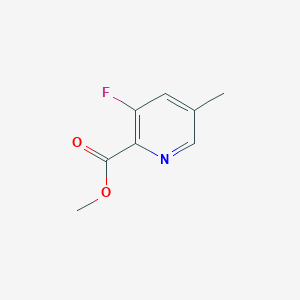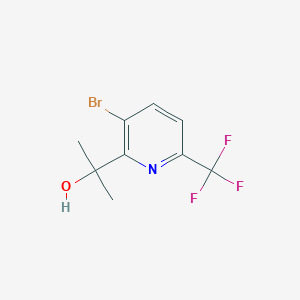
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, along with a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a suitable propanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of brominated and fluorinated pyridine derivatives on biological systems.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: This compound is similar in structure but lacks the trifluoromethyl group.
2-(6-Bromo-2-pyridyl)-2-propanol: This compound is structurally similar but does not contain the trifluoromethyl group.
Uniqueness
2-(3-Bromo-6-(trifluoromethyl)pyridin-2-YL)propan-2-OL is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H9BrF3NO |
|---|---|
Molekulargewicht |
284.07 g/mol |
IUPAC-Name |
2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H9BrF3NO/c1-8(2,15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4,15H,1-2H3 |
InChI-Schlüssel |
IVTMFAYKKXROHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=CC(=N1)C(F)(F)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


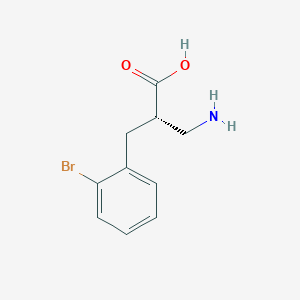
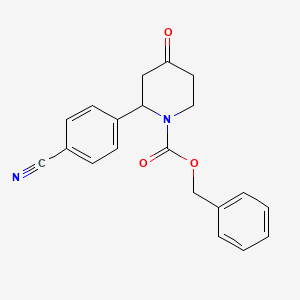
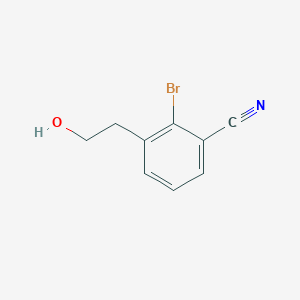
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)

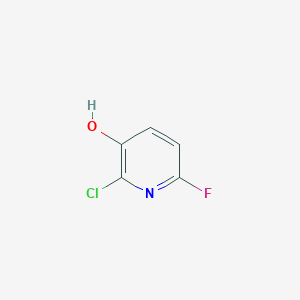
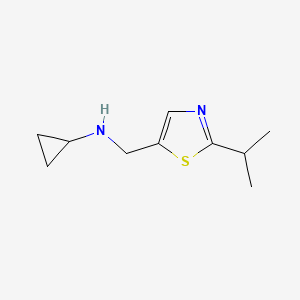
![[(Pyridin-3-yl)ethynyl]boronic acid](/img/structure/B13977626.png)
